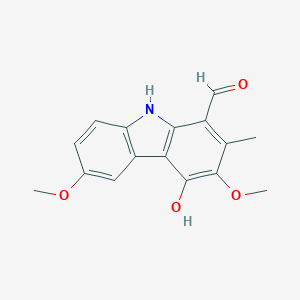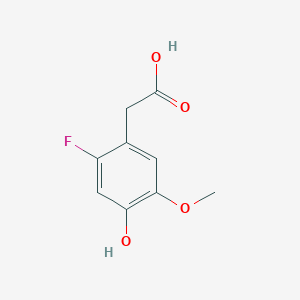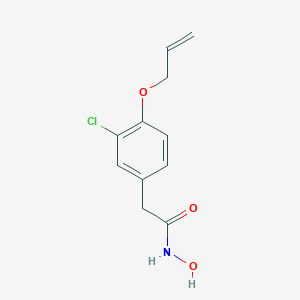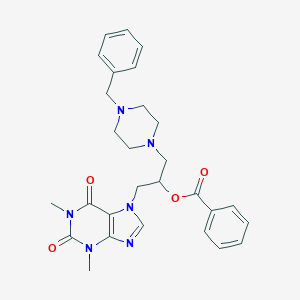
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, is a synthetic compound that has been widely used in scientific research due to its unique biochemical and physiological properties.
科学的研究の応用
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, has been used in a variety of scientific research applications. One common use is as a tool for studying the role of adenosine receptors in the central nervous system. Theophylline has been shown to antagonize adenosine receptors, leading to increased levels of neurotransmitters such as dopamine and norepinephrine.
作用機序
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, works by blocking the binding of adenosine to its receptors in the brain. Adenosine is a neurotransmitter that plays a role in regulating sleep, arousal, and other physiological processes. By blocking adenosine receptors, theophylline can increase levels of other neurotransmitters, leading to a variety of physiological effects.
生化学的および生理学的効果
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, has a number of biochemical and physiological effects. It has been shown to increase levels of dopamine and norepinephrine in the brain, leading to increased alertness and arousal. It also has bronchodilator effects, making it useful in the treatment of asthma and other respiratory conditions.
実験室実験の利点と制限
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, has a number of advantages and limitations for lab experiments. One advantage is that it can be used to study the role of adenosine receptors in the central nervous system. It is also relatively easy to synthesize and purify, making it a convenient tool for researchers. However, it has limitations in terms of its specificity, as it can also interact with other neurotransmitter systems in the brain.
将来の方向性
There are a number of future directions for research on theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-. One area of interest is in developing more specific adenosine receptor antagonists that can be used to study the role of these receptors in more detail. Another area of interest is in exploring the potential therapeutic uses of theophylline in conditions such as depression and attention deficit hyperactivity disorder. Finally, there is interest in developing new synthetic methods for theophylline and related compounds that may have novel biochemical and physiological effects.
Conclusion:
In conclusion, theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, is a synthetic compound that has been widely used in scientific research due to its unique biochemical and physiological properties. It has a number of advantages and limitations for lab experiments, and there are many future directions for research on this compound. By continuing to study theophylline and related compounds, researchers may be able to gain new insights into the functioning of the central nervous system and develop new treatments for a variety of conditions.
合成法
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, can be synthesized using a variety of methods. One common method involves the reaction of 2-benzyloxy-3-chloropropanoic acid with benzylpiperazine in the presence of a base, followed by the addition of benzoyl chloride. The resulting product is then purified through column chromatography to obtain the final compound.
特性
CAS番号 |
19977-09-4 |
|---|---|
製品名 |
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)- |
分子式 |
C28H32N6O4 |
分子量 |
516.6 g/mol |
IUPAC名 |
[1-(4-benzylpiperazin-1-yl)-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propan-2-yl] benzoate |
InChI |
InChI=1S/C28H32N6O4/c1-30-25-24(26(35)31(2)28(30)37)34(20-29-25)19-23(38-27(36)22-11-7-4-8-12-22)18-33-15-13-32(14-16-33)17-21-9-5-3-6-10-21/h3-12,20,23H,13-19H2,1-2H3 |
InChIキー |
NQHSINYNYSHERB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)
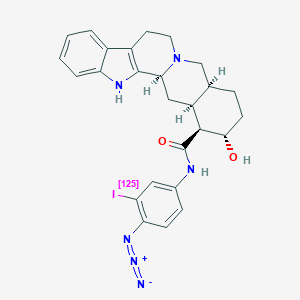
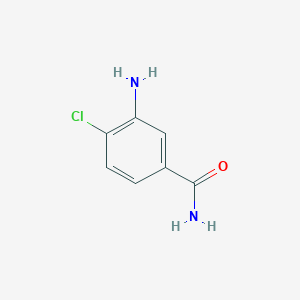

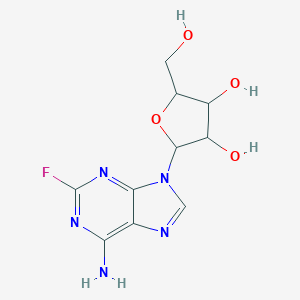
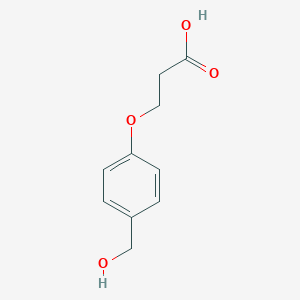
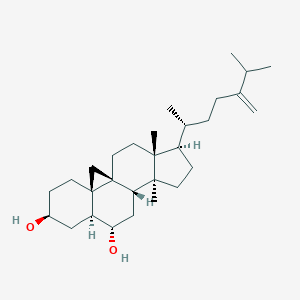
![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10123.png)
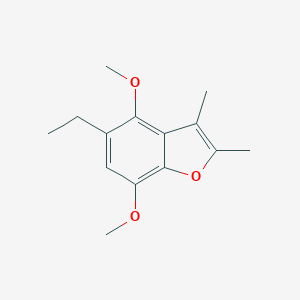
![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)
